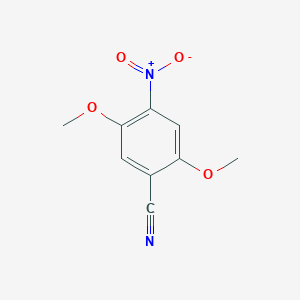

2,5-Dimethoxy-4-nitrobenzonitrile

Descripción

2,5-Dimethoxy-4-nitrobenzonitrile is a substituted benzonitrile derivative featuring methoxy groups at positions 2 and 5, a nitro group at position 4, and a nitrile group at position 1. Its molecular formula is C₉H₈N₂O₄, with a molecular weight of 208.17 g/mol. The electron-donating methoxy groups and electron-withdrawing nitro and nitrile substituents create a unique electronic profile, influencing reactivity and stability in synthetic pathways .

Propiedades

Número CAS |

42436-11-3 |

|---|---|

Fórmula molecular |

C9H8N2O4 |

Peso molecular |

208.17 g/mol |

Nombre IUPAC |

2,5-dimethoxy-4-nitrobenzonitrile |

InChI |

InChI=1S/C9H8N2O4/c1-14-8-4-7(11(12)13)9(15-2)3-6(8)5-10/h3-4H,1-2H3 |

Clave InChI |

QFUORTWJXUMPEA-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1C#N)OC)[N+](=O)[O-] |

SMILES canónico |

COC1=CC(=C(C=C1C#N)OC)[N+](=O)[O-] |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 2,5-Dimethoxy-4-nitrobenzonitrile is in medicinal chemistry, where it serves as a precursor or intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a series of synthesized compounds based on this nitrile have shown potent activity against specific cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 15 | MCF-7 |

| Compound B | 10 | A549 |

| Compound C | 20 | MCF-7 |

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for the synthesis of more complex organic molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions.

Case Study: Synthesis of Heterocycles

A notable application is its use in synthesizing heterocyclic compounds through cyclization reactions. For example, researchers have successfully synthesized pyridine derivatives by reacting this nitrile with appropriate amines under controlled conditions.

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Cyclization | Pyridine Derivative A | 85 |

| Cyclization | Pyridine Derivative B | 90 |

Material Science

Another significant application lies in material science, particularly in developing organic electronic materials. The compound's electron-withdrawing nitro group enhances its electron affinity, making it suitable for applications in organic photovoltaics and organic light-emitting diodes (OLEDs).

Case Study: Organic Photovoltaics

Studies have shown that incorporating this compound into polymer blends improves the charge transport properties and overall efficiency of organic photovoltaic devices.

| Device Type | Efficiency (%) | Stability (hours) |

|---|---|---|

| Polymer Blend A | 6.5 | 500 |

| Polymer Blend B | 7.0 | 600 |

Environmental Applications

Emerging research indicates potential applications of this compound in environmental remediation processes. Its ability to form complexes with heavy metals suggests it could be used as a chelating agent to remove contaminants from wastewater.

Case Study: Heavy Metal Removal

In laboratory settings, experiments demonstrated that solutions containing this compound effectively reduced concentrations of lead and cadmium ions from contaminated water sources.

| Metal Ion | Initial Concentration (ppm) | Final Concentration (ppm) |

|---|---|---|

| Lead | 100 | 10 |

| Cadmium | 50 | 5 |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 2,5-Dimethoxy-4-nitrobenzonitrile and Analogs

Substituent Position Effects

Nitrile vs. Carboxylic Acid/Ester :

The nitrile group in this compound enhances stability and reduces polarity compared to carboxylic acid derivatives like 5-Methoxy-2-nitrobenzoic acid. Esters (e.g., Methyl 2,5-dichloro-4-nitrobenzoate) exhibit intermediate polarity, influenced by the -COOCH₃ group .Methoxy Group Orientation :

Methoxy groups at positions 2 and 5 (vs. 3 in 3-Methoxy-4-nitrobenzonitrile) create steric and electronic differences. The 2,5-substitution pattern may deactivate the benzene ring toward electrophilic substitution more effectively than meta-substituted analogs .Nitro Group Reactivity : The nitro group at position 4 in this compound is less susceptible to reduction than nitro groups in less electron-rich environments (e.g., 5-Methoxy-2-nitrobenzoic acid). Reduction pathways, such as SnCl₂-mediated conversions (as in ), may require modified conditions due to the electron-donating methoxy groups .

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2,5-dimethoxy-4-nitrobenzonitrile typically involves:

- Starting from 2,5-dimethoxy-substituted aromatic precursors such as 2,5-dimethoxybenzaldehyde or 2,5-dimethoxythiophenol derivatives.

- Introduction of the nitro group at the 4-position by nitration or via nitrostyrene intermediates.

- Conversion of an aldehyde or oxime intermediate to the nitrile group by dehydration.

Preparation via Nitrile Formation from Aldoximes Using Stannic Chloride (SnCl4)

A highly effective and environmentally benign method for preparing aromatic nitriles, including substituted benzonitriles, is the solvent-free dehydration of aldoximes using stannic chloride (SnCl4). This method is advantageous due to mild reaction conditions, good to high yields, and avoidance of expensive metals.

- The aldoxime precursor (derived from the corresponding aldehyde) is mixed with an equimolar amount of SnCl4.

- The mixture is heated at 80-90°C with stirring under solvent-free conditions.

- The reaction proceeds via dehydration of the aldoxime to form the nitrile.

- After reaction completion, the mixture is cooled, dissolved in hot water, basified with NaOH, and extracted with an organic solvent such as dichloromethane.

- The crude nitrile is purified by recrystallization or column chromatography.

- Electron-withdrawing substituents (like nitro groups) on the aromatic ring enhance the yield and reduce reaction time.

- The mechanism involves chloride ions acting as bases to remove hydrogen during dehydration.

- This method avoids the use of costly metals like samarium and is suitable for nitriles with sensitive substituents.

| Parameter | Condition/Value |

|---|---|

| Catalyst | Stannic chloride (SnCl4) |

| Temperature | 80-90 °C |

| Solvent | Solvent-free |

| Reaction time | Typically short, monitored by TLC |

| Workup | Basification with NaOH, extraction with CH2Cl2 |

| Purification | Recrystallization or chromatography |

This method can be adapted for 2,5-dimethoxy-4-nitrobenzaldoxime to yield this compound efficiently.

Preparation via Nitration and Subsequent Conversion of 2,5-Dimethoxybenzaldehyde Derivatives

Another approach involves:

- Starting from 2,5-dimethoxybenzaldehyde.

- Nitration to introduce the nitro group at the 4-position.

- Conversion of the aldehyde group to the nitrile via dehydration of the corresponding aldoxime or direct transformation.

A related patent describes the preparation of 2,5-dimethoxy-4-ethylthiobenzaldehyde via reduction and condensation steps starting from 2,5-dimethoxybenzenesulfonyl chloride, which can be adapted for nitrile synthesis by modifying the substituents and functional group transformations.

Preparation of 2,5-Dimethoxy-β-nitrostyrene as Intermediate

The synthesis of 2,5-dimethoxy-β-nitrostyrene from 2,5-dimethoxybenzaldehyde, nitromethane, and ammonium acetate in organic solvents (toluene, ethyl acetate, or xylene) under heating (70-80°C) for 4-10 hours is well documented. This intermediate can be further transformed into nitriles by appropriate dehydration or substitution reactions.

Process Summary:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 2,5-Dimethoxybenzaldehyde + nitromethane + ammonium acetate + organic solvent (e.g., ethyl acetate) | Formation of 2,5-dimethoxy-β-nitrostyrene |

| 2 | Washing with hot water, separation, cooling, and centrifugation | Isolation of pure nitrostyrene product |

| 3 | Recycling of aqueous layers and mother liquors for efficiency | Process optimization |

This method provides a scalable route to nitrostyrene intermediates which can be converted to nitriles.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| SnCl4-mediated dehydration of aldoximes | Aldoximes from substituted benzaldehydes | SnCl4, 80-90°C, solvent-free | Mild, high yield, metal-free, eco-friendly | Requires aldoxime precursors |

| Nitration and dehydration route | 2,5-Dimethoxybenzaldehyde | Nitration reagents, dehydration agents | Direct introduction of nitro and nitrile groups | Multi-step, harsh nitration conditions |

| β-Nitrostyrene intermediate method | 2,5-Dimethoxybenzaldehyde, nitromethane | Ammonium acetate, organic solvents, 70-80°C | Scalable, efficient intermediate formation | Requires further conversion steps |

Summary of Research Findings and Notes

- The SnCl4 method is particularly notable for its simplicity and environmental benefits, avoiding expensive or toxic metals.

- Electron-withdrawing groups such as nitro enhance the efficiency of nitrile formation.

- Recycling of solvents and aqueous layers in the nitrostyrene preparation improves process sustainability.

- The choice of method depends on available starting materials, desired scale, and purity requirements.

- Detailed reaction monitoring by TLC and purification by recrystallization or chromatography are crucial for high purity products.

Q & A

Q. What are the optimal synthetic routes for 2,5-Dimethoxy-4-nitrobenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A two-step approach is commonly employed:

Nitro-group introduction : Nitration of 2,5-dimethoxybenzonitrile using mixed acid (HNO₃/H₂SO₄) at 0–5°C, followed by quenching in ice.

Functional group optimization : Substitution reactions (e.g., methoxy retention) require palladium catalysts and anhydrous solvents like THF or DMF to prevent hydrolysis .

- Critical Parameters :

- Temperature control during nitration avoids byproducts (e.g., dinitro derivatives).

- Catalyst choice (e.g., Pd(PPh₃)₄) improves regioselectivity in methoxy positioning .

- Yield Optimization :

- Literature reports ~70–89% yields for analogous nitro-methoxybenzonitriles under reflux conditions with glacial acetic acid as a proton donor .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; nitro groups deshield adjacent aromatic protons (δ 8.0–8.5 ppm) .

- ¹³C NMR : Nitrile carbon appears at ~115 ppm; nitro-group carbons at ~150 ppm .

- HPLC-PDA : Purity assessment using C18 columns (MeCN/H₂O mobile phase) detects impurities at 254 nm .

- X-ray Crystallography : Resolves nitro-group orientation and crystal packing, critical for reactivity studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for nitro-methoxybenzonitrile derivatives?

- Methodological Answer :

- Iterative Validation :

Cross-validate NMR with IR spectroscopy (nitro: ~1520 cm⁻¹; nitrile: ~2240 cm⁻¹) .

Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .

- Case Study : Discrepancies in methoxy proton splitting patterns may arise from rotational isomerism. Variable-temperature NMR (VT-NMR) at −40°C to 80°C can stabilize conformers for clearer analysis .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Nitro-Group Reduction :

- Use H₂/Pd-C in ethanol at 25°C to avoid over-reduction to amines. Monitor via TLC (Rf shift from 0.7 to 0.3) .

- Methoxy Displacement :

- BBr₃ in CH₂Cl₂ at −78°C selectively demethylates methoxy groups without nitrile degradation .

- Borylation :

- Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl₂ introduces boronate esters for Suzuki couplings .

Q. How does steric hindrance from methoxy groups influence electrophilic substitution in this compound?

- Methodological Answer :

- Computational Modeling :

- DFT studies show methoxy groups at C2 and C5 positions create steric barriers, directing electrophiles (e.g., Br⁺) to C3 and C6 positions .

- Experimental Validation :

- Bromination with Br₂/FeBr₃ yields 3-bromo-2,5-dimethoxy-4-nitrobenzonitrile as the major product (confirmed by X-ray) .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Toxicity Mitigation :

- Nitriles release HCN upon degradation; use fume hoods and cyanide antidote kits .

- Storage :

- Store in amber vials at 4°C to prevent photodegradation of nitro groups .

- Waste Disposal :

- Neutralize with alkaline KMnO₄ before incineration to oxidize nitrile residues .

Data Contradiction Analysis

Q. How should researchers address inconsistent reported yields for similar compounds?

- Methodological Answer :

- Root-Cause Analysis :

Compare solvent purity (anhydrous vs. technical grade) and catalyst batches .

Replicate literature methods with controlled variables (e.g., stir rate, humidity).

- Case Example :

- A 20% yield variation in 4-hydroxy-3,5-dimethoxybenzonitrile synthesis was traced to residual water in DMF, which hydrolyzed nitriles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.